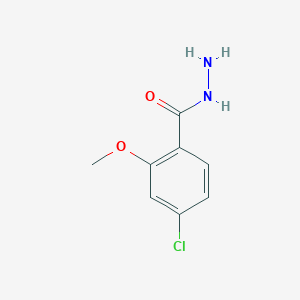

4-氯-2-甲氧基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-methoxybenzohydrazide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a chloro and a methoxy substituent on the benzene ring, which is further connected to a hydrazide group. This structure has been found to be a versatile intermediate for the synthesis of various heterocyclic compounds and has shown interesting biological activities.

Synthesis Analysis

The synthesis of 4-Chloro-2-methoxybenzohydrazide derivatives has been reported through condensation reactions. For instance, the compound 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide was obtained by the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide . Similarly, other research has focused on synthesizing novel heterocyclic compounds derived from related hydrazide compounds, which serve as starting materials for further chemical transformations .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various techniques. X-ray crystallography has been employed to determine the crystal structure of these compounds, revealing details such as dihedral angles between benzene rings and the overall geometry of the molecules . Additionally, Density Functional Theory (DFT) studies have been conducted to optimize the molecular geometry and predict properties for compounds where crystal structures were not available .

Chemical Reactions Analysis

4-Chloro-2-methoxybenzohydrazide and its derivatives participate in various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. For example, the synthesis of triazoles and oxadiazoles has been reported using 4-Chloro-2-methoxybenzohydrazide as a precursor . These reactions often involve cyclization steps and the use of reagents like formaldehyde and N-methyl/phenylpiperazine to furnish the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methoxybenzohydrazide derivatives have been characterized using spectroscopic methods such as IR, NMR, and mass spectrometry . These studies provide insights into the functional groups present, molecular conformation, and electronic structure. The compounds' solubility, melting points, and other physical properties are influenced by the nature of the substituents and the molecular framework .

Biological Activities Analysis

Several studies have reported the biological activities of 4-Chloro-2-methoxybenzohydrazide derivatives. For instance, platinum(II) complexes containing 4-chlorobenzoic acid hydrazide ligands have shown cytotoxic effects against leukemia cells, with some complexes being more active than cisplatin . Other derivatives have been evaluated for their lipase and α-glucosidase inhibition activities, with some showing promising results . Additionally, antibacterial and antifungal activities have been observed for hydrazone compounds synthesized from related hydrazides .

科学研究应用

新化合物的合成

4-氯-2-甲氧基苯甲酰肼作为各种杂环化合物的合成中的关键起始化合物,例如三唑、恶二唑和腙。例如,它用于合成源自 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼的新型杂环化合物,该化合物已被研究其脂肪酶和 α-葡萄糖苷酶抑制特性 (Bekircan、Ülker 和 Menteşe,2015 年)。

结构和光谱分析

4-氯-2-甲氧基苯甲酰肼用于结构和光谱研究。例如,它参与了 N'-(4-羟基亚苄基)-4-甲氧基苯甲酰肼和相关化合物的制备,提供了对其晶体结构和分子骨架的见解 (Bao & Wei,2008 年)。

抗菌和抗真菌应用

已经合成并评估了 4-氯-2-甲氧基苯甲酰肼的各种衍生物的抗菌和抗真菌活性。研究表明,某些合成的化合物对各种微生物菌株表现出显着的活性 (He & Xue,2021 年)。

酶抑制研究

这种化学物质是生产抑制特定酶(例如脂肪酶和脲酶)的化合物的必要组成部分。研究发现,4-氯-2-甲氧基苯甲酰肼的几种衍生物对这些酶表现出中等至良好的抑制作用 (Bekircan、Menteşe、Ülker 和 Kucuk,2014 年)。

胆碱酯酶抑制

源自 4-氯-2-甲氧基苯甲酰肼的化合物也因其作为胆碱酯酶抑制剂的潜力而受到研究,这与神经退行性疾病有关 (Arfan 等,2018 年)。

安全和危害

The safety information for 4-Chloro-2-methoxybenzohydrazide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

作用机制

Mode of Action

Benzohydrazides are known to form oximes and hydrazones through reactions with aldehydes and ketones . The nitrogen in the hydrazide group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This reaction forms a C=N bond, creating an oxime or hydrazone .

Biochemical Pathways

Benzohydrazides can potentially influence various biochemical pathways due to their reactivity with aldehydes and ketones, which are key intermediates in many metabolic processes .

Pharmacokinetics

The compound’s molecular weight (20062 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The presence of the chloro and methoxy groups may influence its distribution and metabolism, but further studies are needed to confirm this.

Result of Action

Given its potential to form oximes and hydrazones, it may influence cellular processes involving aldehydes and ketones .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-2-methoxybenzohydrazide . For instance, the rate of its reactions with aldehydes and ketones may be influenced by the pH of the environment . Additionally, its stability could be affected by temperature and light exposure.

属性

IUPAC Name |

4-chloro-2-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGVSXXYKPLIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)

![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)

![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)